molecular formula C6H12N2O5 B1582924 H-Ser-ser-OH CAS No. 6620-95-7

H-Ser-ser-OH

Cat. No.: B1582924
CAS No.: 6620-95-7
M. Wt: 192.17 g/mol
InChI Key: XZKQVQKUZMAADP-UHFFFAOYSA-N
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Description

H-Ser-ser-OH, also known as a dipeptide composed of two serine molecules, is a small peptide that plays a significant role in various biochemical processes. Serine is a non-essential amino acid that is involved in the synthesis of proteins and other important biomolecules. The dipeptide this compound is often used in research to study protein interactions, enzyme functions, and peptide synthesis.

Mechanism of Action

Target of Action

H-Ser-ser-OH, also known as triserine, is a polypeptide that primarily targets serine proteases . Serine proteases are a family of enzymes that degrade a wide range of proteins and play vital roles in a variety of biological processes .

Mode of Action

The mode of action of this compound involves interaction with its primary targets, the serine proteases. The mechanism of action of serine proteases involves several catalytic strategies that are common in enzymatic catalysis . The interaction of this compound with these enzymes can result in changes in their activity, thereby influencing the degradation of proteins.

Biochemical Pathways

This compound, through its interaction with serine proteases, can affect various biochemical pathways. Serine proteases are involved in numerous biological processes, including food digestion, intracellular protein recycling, blood clotting, inflammation, apoptosis, and processing of proteins by post-translational splicing . Therefore, the action of this compound can have downstream effects on these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Ser-ser-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a solid support to which the first amino acid is attached. The synthesis proceeds by sequentially adding protected amino acids to the growing peptide chain. The fluorenylmethyloxycarbonyl (Fmoc) protection scheme is commonly used in SPPS. The process involves the following steps:

  • Attachment of the first serine molecule to the solid support.
  • Deprotection of the Fmoc group.
  • Coupling of the second serine molecule using a coupling reagent such as diisopropylcarbodiimide (DIC) and OxymaPure.
  • Repetition of deprotection and coupling steps until the desired peptide is synthesized.
  • Cleavage of the peptide from the solid support and removal of side-chain protecting groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often requires optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: H-Ser-ser-OH can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in serine can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups in the peptide backbone to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield serine aldehyde or serine carboxylic acid, while reduction can produce serinol.

Scientific Research Applications

H-Ser-ser-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in peptide synthesis studies and to investigate the reactivity of serine residues.

    Biology: The dipeptide is employed in studies of protein-protein interactions, enzyme mechanisms, and cellular signaling pathways.

    Medicine: this compound is used in the development of peptide-based drugs and as a tool to study disease-related proteins.

    Industry: It is utilized in the production of peptide-based materials and as a standard in analytical techniques such as mass spectrometry.

Comparison with Similar Compounds

H-Ser-ser-OH can be compared to other dipeptides and small peptides, such as:

    H-Gly-Gly-OH: A dipeptide composed of two glycine molecules, which is simpler and less reactive than this compound.

    H-Ala-Ala-OH: A dipeptide composed of two alanine molecules, which has different reactivity and properties due to the presence of methyl groups.

    H-Ser-Gly-OH: A dipeptide composed of serine and glycine, which has intermediate properties between this compound and H-Gly-Gly-OH.

The uniqueness of this compound lies in the presence of two serine residues, which provide multiple sites for hydrogen bonding and reactivity, making it a valuable tool in biochemical research.

Properties

IUPAC Name

2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O5/c7-3(1-9)5(11)8-4(2-10)6(12)13/h3-4,9-10H,1-2,7H2,(H,8,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKQVQKUZMAADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NC(CO)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984688
Record name N-(2-Amino-1,3-dihydroxypropylidene)serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6620-95-7
Record name N-Serylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-1,3-dihydroxypropylidene)serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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